molecular formula C22H23N3S2 B11492096 4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline

4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline

Cat. No.: B11492096
M. Wt: 393.6 g/mol
InChI Key: HJTRNRGZABLKFS-UHFFFAOYSA-N
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Description

4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline is a complex organic compound that features a quinazoline core linked to a thiazole ring, which is further substituted with an adamantyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the reaction of adamantyl-substituted thioamides with α-haloketones under basic conditions. The resulting thiazole intermediate is then coupled with a quinazoline derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The adamantyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The thiazole and quinazoline rings can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Adamantyl)-2-methyl-1,3-thiazole
  • 4-(1-Adamantyl)-1,2,3-thiadiazole
  • 2-(1-Adamantyl)-3-hydroxybutyric acid

Uniqueness

4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline is unique due to its combination of a quinazoline core with a thiazole ring and an adamantyl group. This structural arrangement provides a distinct set of chemical and physical properties that differentiate it from other similar compounds. The presence of the adamantyl group, in particular, imparts enhanced stability and lipophilicity, which can be advantageous in various applications.

Properties

Molecular Formula

C22H23N3S2

Molecular Weight

393.6 g/mol

IUPAC Name

2-(1-adamantyl)-4-(quinazolin-4-ylsulfanylmethyl)-1,3-thiazole

InChI

InChI=1S/C22H23N3S2/c1-2-4-19-18(3-1)20(24-13-23-19)26-11-17-12-27-21(25-17)22-8-14-5-15(9-22)7-16(6-14)10-22/h1-4,12-16H,5-11H2

InChI Key

HJTRNRGZABLKFS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NC=NC6=CC=CC=C65

Origin of Product

United States

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